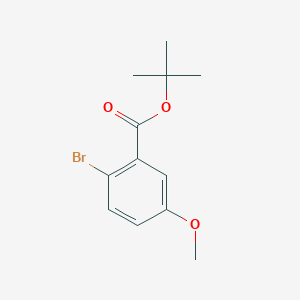

tert-Butyl 2-bromo-5-methoxybenzoate

Description

tert-Butyl 2-bromo-5-methoxybenzoate (CAS: 957063-12-6) is an aromatic ester derivative characterized by a benzoate core substituted with a bromine atom at position 2, a methoxy group at position 5, and a tert-butyl ester moiety. This compound is widely utilized in organic synthesis, particularly as a protected intermediate in pharmaceutical and agrochemical research . Its tert-butyl ester group enhances steric protection of the carbonyl functionality, making it resistant to nucleophilic attack under basic conditions. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the methoxy group contributes electron-donating effects that modulate the aromatic ring's electronic properties .

Properties

IUPAC Name |

tert-butyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNMFVKQTXPGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650333 | |

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-12-6 | |

| Record name | 1,1-Dimethylethyl 2-bromo-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 5-methoxybenzoic acid: The synthesis begins with the bromination of 5-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom at the second position of the aromatic ring.

Esterification: The resulting 2-bromo-5-methoxybenzoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of tert-butyl 2-bromo-5-methoxybenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding 2-amino-5-methoxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-bromo-5-hydroxybenzoate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution: 2-azido-5-methoxybenzoate, 2-thiocyanato-5-methoxybenzoate, 2-methoxy-5-methoxybenzoate.

Reduction: 2-amino-5-methoxybenzoate.

Oxidation: 2-bromo-5-hydroxybenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of brominated esters .

Industry: In the industrial sector, tert-butyl 2-bromo-5-methoxybenzoate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5-methoxybenzoate involves its interaction with nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The methoxy group at the fifth position can undergo oxidation or reduction, further modifying the compound’s reactivity and properties .

Molecular Targets and Pathways: In biological systems, tert-butyl 2-bromo-5-methoxybenzoate may interact with enzymes and proteins involved in metabolic pathways. Its brominated structure can influence enzyme activity and protein binding, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 2-bromo-5-methoxybenzoate with structurally analogous compounds, highlighting key differences in substituents, physical properties, and reactivity:

Reactivity and Stability

- Electron Effects : The methoxy group in tert-Butyl 2-bromo-5-methoxybenzoate donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the fluorine in tert-Butyl 2-bromo-5-fluorobenzoate withdraws electrons, deactivating the ring and directing reactivity to specific positions .

- Ester Stability: The tert-butyl group offers superior hydrolytic stability under basic conditions compared to methyl esters. However, it is more prone to acid-catalyzed cleavage, releasing isobutylene gas—a hazard noted in tert-butyl alcohol derivatives .

- Halogen Reactivity : Bromine in the 2-position facilitates cross-coupling reactions, whereas iodine in tert-Butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate allows for heavier atom incorporation in imaging agents .

Hazard and Handling Considerations

- Compared to methyl esters, tert-butyl esters exhibit lower water solubility (due to hydrophobicity) but higher flammability risks, as noted in tert-butyl alcohol’s flammability rating (Flash Point: 52°F) .

- Brominated compounds require stringent handling to avoid inhalation or skin contact, with hazards similar to those of methyl 2-amino-5-bromo-4-methoxybenzoate (e.g., irritation risks) .

Biological Activity

tert-Butyl 2-bromo-5-methoxybenzoate is an organic compound with a unique structure that has garnered interest in various fields, particularly in biological research. Its molecular formula is C₁₂H₁₅BrO₃, and it features a bromine atom at the second position and a methoxy group at the fifth position of the benzoate structure. This compound serves as a model for studying the effects of brominated aromatic compounds on biological systems, providing insights into metabolism, toxicity, and potential therapeutic applications.

The synthesis of tert-butyl 2-bromo-5-methoxybenzoate typically involves the bromination of 5-methoxybenzoic acid followed by esterification with tert-butyl alcohol. The general reaction conditions include:

- Bromination : Using bromine in the presence of a suitable solvent (e.g., dichloromethane) to introduce the bromine atom.

- Esterification : Reacting the resulting acid with tert-butyl alcohol, often employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

This method yields high purity and stability, making it suitable for further biological studies .

The biological activity of tert-butyl 2-bromo-5-methoxybenzoate is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom is highly reactive, allowing it to participate in nucleophilic substitution reactions. The methoxy group can also undergo oxidation or reduction processes, modifying the compound's reactivity and potential biological effects.

Molecular Targets

- Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Proteins : It can bind to proteins, affecting cellular signaling pathways and potentially altering cellular functions.

Biological Applications

Research indicates that tert-butyl 2-bromo-5-methoxybenzoate can serve as a probe for studying enzyme activities and cellular processes influenced by brominated compounds. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.

Case Studies

- Toxicity Studies : Investigations into the toxicity of brominated compounds have shown that tert-butyl 2-bromo-5-methoxybenzoate can be used to model metabolic pathways leading to toxicological outcomes. In vitro studies demonstrated its effects on cell viability and proliferation in various cell lines.

- Immunomodulatory Effects : In studies examining immune responses, this compound has been shown to influence cytokine release in human monocytic cell lines, suggesting its potential as an immunomodulator .

Comparative Analysis

To understand the uniqueness of tert-butyl 2-bromo-5-methoxybenzoate, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl 4-bromo-2-methoxybenzoate | Bromine at position 4; methoxy at position 2 | Different substitution pattern affects reactivity |

| 2-Bromo-5-tert-butylbenzoic acid | Carboxylic acid instead of ester | More polar due to carboxylic acid functionality |

| Methyl 2-bromo-5-methoxybenzoate | Methyl group instead of tert-butyl | Less sterically hindered than tert-butyl variant |

This table illustrates how variations in substituents affect the chemical properties and potential biological activities of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.